molecular formula C12H24O3 B1149165 Methyl 3-hydroxyundecanoate CAS No. 127593-21-9

Methyl 3-hydroxyundecanoate

Cat. No. B1149165
M. Wt: 216.32
InChI Key:
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Description

Methyl 3-hydroxyundecanoate is a type of fatty acid methyl ester . It has a molecular formula of C12H24O3 and a molecular weight of 216.32 . It is used as a biochemical reagent in life science related research .


Molecular Structure Analysis

The molecular structure of Methyl 3-hydroxyundecanoate consists of a methyl ester group attached to a 3-hydroxyundecanoic acid . The InChI representation of its structure is InChI=1S/C12H24O3/c1-3-4-5-6-7-8-9-11(13)10-12(14)15-2/h11,13H,3-10H2,1-2H3 .


Physical And Chemical Properties Analysis

Methyl 3-hydroxyundecanoate has a molecular weight of 216.32 and a molecular formula of C12H24O3 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Synthesis and Spectral Studies : Methyl 3-hydroxyundecanoate derivatives have been synthesized and analyzed for their spectral properties. Such studies are crucial in the development of new organic compounds with potential applications in various industries (Saeed, Mustafa, Rauf, & Osman, 1994).

  • Corrosion Inhibition : Research has shown the effectiveness of certain derivatives of Methyl 3-hydroxyundecanoate in inhibiting corrosion, particularly for carbon steel in acidic environments. This application is significant in materials science and engineering (Chauhan, Quraishi, Mazumder, Ali, Aljeaban, & Alharbi, 2020).

  • Antimicrobial Activity : Compounds derived from Methyl 3-hydroxyundecanoate have been studied for their antimicrobial properties. This research is relevant in the development of new antimicrobial agents and understanding their mechanisms (Zeng, Wang, Zuo, Zheng, Yang, Dai, & Mei, 2012).

  • Environmental Applications : The compound has been utilized in studies related to environmental management, such as in the removal of toxic metals and organic dyes from water. This has implications for water purification and environmental remediation technologies (Ali, Rachman, & Saleh, 2017).

  • Biosynthesis Studies : Methyl 3-hydroxyundecanoate and related compounds have been a subject of biosynthesis research. Understanding the biosynthesis pathways of such compounds can lead to advancements in biotechnology and pharmaceuticals (Kolattukudy & Rogers, 1987).

  • Whole Cell Catalysis : Research involving engineered enzymes and whole cell catalysis has used derivatives of Methyl 3-hydroxyundecanoate to produce hydroxy- or keto-functionalized fatty acid methyl esters, relevant in the pharmaceutical and cosmetic industries (Ensari, de Almeida Santos, Ruff, & Schwaneberg, 2020).

Safety And Hazards

Specific safety and hazard information for Methyl 3-hydroxyundecanoate was not found in the search results. For detailed safety information, it is recommended to refer to the material safety data sheet (MSDS) of the compound .

properties

IUPAC Name

methyl 3-hydroxyundecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-3-4-5-6-7-8-9-11(13)10-12(14)15-2/h11,13H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWHGFYACOPLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxyundecanoate

Citations

For This Compound
16
Citations
MRM Razaif‐Mazinah, SNS Anis… - Biotechnology and …, 2017 - Wiley Online Library
Pseudomonas putida Bet001 and Delftia tsuruhatensis Bet002, isolated from palm oil mill effluent, accumulated poly(3‐hydroxyalkanoates) (PHAs) when grown on aliphatic fatty acids, …
Number of citations: 11 iubmb.onlinelibrary.wiley.com
T Kaneshiro, AG Marr - Biochimica et biophysica acta, 1963 - Elsevier
… methyl 3-hydroxyundecanoate. Component C has a retention volume identical with that of the methyl ester of either z-hydroxytridecanoic acid or 3-hydroxydodecanoic acid. …
Number of citations: 52 www.sciencedirect.com
Z Xu, X Li, N Hao, C Pan, A Ahamed, JH Miller… - Bioresource …, 2019 - Elsevier
Nitrogen supply is critical to the synthesis of intracellular PHA in various bacteria. However, the specific role of the nitrogen in synthesizing PHA from benzoate, a lignin model …
Number of citations: 32 www.sciencedirect.com
B Hazer, RW Lenz, RC Fuller - Macromolecules, 1994 - ACS Publications
Pseudomonas oleovorans was grown on 6-methylnonanoic acid (6-MNA), 7-methylnonanoic acid (7-MNA), 8-methylnonanoic acid (8-MNA), 9-methyldecanoicacid (9-MDA), 7-…
Number of citations: 76 pubs.acs.org
JF Elsworth, JF Grove - Journal of the Chemical Society, Perkin …, 1980 - pubs.rsc.org
… olide mixture gave an oil showing two peaks on gas chromatography (OV17 on Chromosorb Q) at the retention times of methyl 3-hydroxynonanoate and methyl 3-hydroxyundecanoate, …
Number of citations: 40 pubs.rsc.org
AR Hume, J Nikodinovic-Runic… - Journal of …, 2009 - Am Soc Microbiol
… Hydrochloric acid, sodium nitroprusside dihydrate, and ethylchloroformate were purchased from Sigma (Dublin, Ireland); methyl-3-hydroxyundecanoate and methyl-3-…
Number of citations: 35 journals.asm.org
S Tahara, J Mizutani - Agricultural and Biological Chemistry, 1978 - academic.oup.com
It was found that trans-2-octenoic acid was hydrated to 3-hydroxyoctanoic acid by the resting cells of Mucor species. By application of the hydrating activity of the fungi, we prepared …
Number of citations: 20 academic.oup.com
ON Pattelli, E Martínez Valdivia, MS Beyersdorf… - bioRxiv, 2023 - biorxiv.org
Short amphipathic peptides are capable of binding to transcriptional coactivators, often targeting the same binding surfaces as native transcriptional activation domains. However, they …
Number of citations: 3 www.biorxiv.org
S Isayama - Bulletin of the Chemical Society of Japan, 1990 - journal.csj.jp
… Methyl 3-Hydroxyundecanoate (11e) H NMR (CDCl3/DO) ô=0.88 (3H, t, J=7 Hz), 1.27 (14H, br.s), 2.50 (2H, AB of ABX, 8 peaks), 3.72 (3H, s), 4.03 (1H, br.s): IR (neat) 3456 and l738 cm…
Number of citations: 111 www.journal.csj.jp
Z Lin, J Li, Q Huang, Q Huang, Q Wang… - The Journal of …, 2015 - ACS Publications
A series of amphiphilic ligands were designed and synthesized. The rhodium complexes with the ligands were applied to the asymmetric transfer hydrogenation of broad range of long-…
Number of citations: 31 pubs.acs.org

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